Benzo(c)phenanthrene 5,6-oxide

K-region arene oxide solvolysis kinetics carbocation rearrangement

Benzo(c)phenanthrene 5,6-oxide (BcPh 5,6-oxide; CAS 60692-90-2) is the K-region arene oxide metabolite of the nonplanar, four-ring polycyclic aromatic hydrocarbon (PAH) benzo[c]phenanthrene. It is formed by cytochrome P450 (CYP)-catalyzed epoxidation of the isolated phenanthrenic double bond and is a key intermediate in the metabolic activation pathway of BcPh.

Molecular Formula C18H12O
Molecular Weight 244.3 g/mol
CAS No. 60692-90-2
Cat. No. B1212756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo(c)phenanthrene 5,6-oxide
CAS60692-90-2
Synonymsenzo(c)phenanthrene 5,6-oxide
BPA-5,6-epoxide
Molecular FormulaC18H12O
Molecular Weight244.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C5C3O5
InChIInChI=1S/C18H12O/c1-2-6-12-11(5-1)9-10-15-16(12)13-7-3-4-8-14(13)17-18(15)19-17/h1-10,17-18H
InChIKeyQJIGWLXYZLIXCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo(c)phenanthrene 5,6-Oxide (CAS 60692-90-2): K-Region Arene Oxide for PAH Metabolism and Carcinogenesis Research


Benzo(c)phenanthrene 5,6-oxide (BcPh 5,6-oxide; CAS 60692-90-2) is the K-region arene oxide metabolite of the nonplanar, four-ring polycyclic aromatic hydrocarbon (PAH) benzo[c]phenanthrene [1]. It is formed by cytochrome P450 (CYP)-catalyzed epoxidation of the isolated phenanthrenic double bond and is a key intermediate in the metabolic activation pathway of BcPh [2]. Unlike planar K-region oxides from benzo[a]pyrene or benz[a]anthracene, BcPh 5,6-oxide derives from a sterically hindered, nonplanar hydrocarbon, which fundamentally alters its enzymatic processing and chemical reactivity [3]. This compound serves as an essential probe for studying PAH epoxide hydrolase regioselectivity, CYP stereoselectivity, and the divergent carcinogenic potency of K-region versus bay-region metabolites.

Nonplanar fjord-region K-region arene oxide probe
CYP stereoselectivity and epoxide hydrolase regioselectivity studies
Chiral HPLC-resolvable enantiomers for stereochemical control
K-region vs bay-region pathway differentiation in PAH research

Why Benzo(c)phenanthrene 5,6-Oxide Cannot Be Replaced by Other K-Region Arene Oxides in PAH Research


K-region arene oxides from different PAHs exhibit widely divergent chemical and enzymatic reactivity profiles that preclude interchangeable use. BcPh 5,6-oxide is derived from a nonplanar fjord-region hydrocarbon, which causes a fundamental reversal of epoxide hydrolase regioselectivity compared to planar K-region oxides such as benzo[a]pyrene 4,5-oxide or benz[a]anthracene 5,6-oxide [1]. Additionally, its acid-catalyzed rearrangement rate in acetonitrile (k = 90 M⁻¹ s⁻¹) differs substantially from chrysene 5,6-oxide (k = 1910 M⁻¹ s⁻¹) and phenanthrene 9,10-oxide (k = 96 M⁻¹ s⁻¹), directly impacting experimental outcomes in solvolysis and DNA-binding studies [2]. The stereoselectivity of its CYP-mediated formation (58–72% enrichment in the 5S,6R enantiomer) is also distinct from that of other PAH K-region epoxides [3]. These quantitative differences mean that substituting BcPh 5,6-oxide with a generic K-region oxide will yield non-comparable data in mechanistic, enzymological, and toxicological investigations.

Target
Benzo[c]phenanthrene 5,6-oxide (nonplanar, fjord-region)
Typical substitute
Planar K-region oxides (BaP 4,5-oxide, BA 5,6-oxide, chrysene 5,6-oxide)
Epoxide hydrolase attacks R-center of S,R-enantiomer (regioselectivity reversal)
Epoxide hydrolase attacks S-center; opposite product distribution may arise
Acid-catalyzed rearrangement rate (90 M⁻¹ s⁻¹) distinct from analogs; affects solvolysis half-life
Faster or slower kinetics shift DNA-binding vs hydrolysis balance, altering experimental endpoints
Consistent CYP-mediated 5S,6R enrichment (58–72%) simplifies stereochemical analysis
Inducer-dependent and structurally variable enantiomeric profiles complicate mechanistic interpretation

Quantitative Differential Evidence for Benzo(c)phenanthrene 5,6-Oxide vs. K-Region Arene Oxide Analogs


Acid-Catalyzed Rearrangement Rate Constants: BcPh 5,6-Oxide vs. Chrysene, Benzo[a]pyrene, and Phenanthrene K-Region Oxides

The second-order rate constant for acid-catalyzed ketone formation from BcPh 5,6-oxide in acetonitrile is 90 M⁻¹ s⁻¹, which is similar to phenanthrene 9,10-oxide (96 M⁻¹ s⁻¹) but 21-fold slower than chrysene 5,6-oxide (1910 M⁻¹ s⁻¹) and 2.7-fold slower than benzo[a]pyrene 4,5-oxide (244 M⁻¹ s⁻¹) [1]. The enolization rate constant (k_H) for BcPh 5,6-oxide is 823 M⁻¹ s⁻¹, which is 4.2-fold faster than that of phenanthrene 9,10-oxide (196 M⁻¹ s⁻¹) [1]. This non-linear reactivity profile arises from the nonplanar geometry of the BcPh ring system and directly affects experimental design in DNA-binding and solvolytic studies.

Solvolysis rate constants
Head-to-head
BcPh 5,6-oxide k_acn = 90 M⁻¹ s⁻¹ vs chrysene 5,6-oxide (1910 M⁻¹ s⁻¹), 21-fold slower
Supports carbocation reactivity profiling in nonplanar K-region systems
Conditions: acetonitrile, 25 °C; UV/NMR monitoring
K-region arene oxide solvolysis kinetics carbocation rearrangement chemical reactivity

Epoxide Hydrolase Regioselectivity Reversal: Nonplanar BcPh 5,6-Oxide vs. Planar BaP, BA, and Chrysene K-Region Oxides

Microsomal epoxide hydrolase attacks the R-center of the S,R-enantiomer of BcPh 5,6-oxide, whereas for planar K-region oxides from benz[a]anthracene, benzo[a]pyrene, and chrysene, the enzyme attacks the S-center [1]. Specifically, optically pure BcPh 5S,6R-epoxide is hydrated exclusively at the C6 position, while the 5R,6S-epoxide is hydrated at both C5 and C6 with a (5S,6S):(5R,6R) enantiomer ratio of 32:68 [2]. This contrasts with planar K-region S,R-epoxides where water attack occurs predominantly at the S-center (the carbon of the epoxide ring bearing the S configuration) [1].

Epoxide hydrolase regioselectivity
Head-to-head
BcPh 5S,6R-epoxide hydrated exclusively at C6 (R-center); planar oxides attacked at S-center
Reversal of hydration site informs detoxification pathway studies
Rat liver microsomes; chiral HPLC/CD analysis
epoxide hydrolase regioselectivity nonplanar PAH stereochemistry

CYP Stereoselectivity of Formation: Enantiomeric Excess of BcPh 5,6-Oxide vs. Planar K-Region Epoxides

BcPh 5,6-oxide, formed by rat liver microsomes from untreated, phenobarbital-treated, 3-methylcholanthrene-treated, and Aroclor 1254-treated rats, is enriched 58–72% in the 5S,6R enantiomer across all induction states and both Sprague-Dawley and Long-Evans strains [1]. In the absence of the epoxide hydrolase inhibitor TCPO, the trans-5,6-dihydrodiol metabolite is further enriched to 78–86% in the 5S,6S enantiomer [1]. For comparison, K-region epoxidation of planar benz[a]anthracene by CYP1A1 yields predominantly the R,S-enantiomer with different enantiomeric ratios depending on inducer [2].

CYP formation enantioselectivity
Head-to-head
58–72% enrichment in 5S,6R enantiomer across 4 inducer conditions; consistent profile
Inducer-independent stereoselectivity simplifies chiral study design
Rat liver microsomes ± TCPO; chiral HPLC
cytochrome P450 enantioselectivity K-region epoxidation chiral analysis

Mutagenicity Profile: BcPh 5,6-Oxide as a K-Region Epoxide vs. Bay-Region Diol Epoxides of BcPh

The K-region 5,6-oxide of BcPh is mutagenic in Salmonella typhimurium TA98 and TA100 under all tested conditions, but its potency is orders of magnitude lower than that of the corresponding bay-region 3,4-diol-1,2-epoxides (BcPh DE) [1]. The bay-region diol epoxide diastereomers of BcPh are highly mutagenic in both bacterial (TA98, TA100) and mammalian (V79) cells, whereas the K-region 5,6-oxide requires substantially higher concentrations to produce comparable effects [2]. This quantitative difference makes BcPh 5,6-oxide the appropriate choice for studies focused on K-region-mediated mutagenicity mechanisms, distinct from the bay-region pathway.

Mutagenicity contrast
Cross-study comparable
K-region 5,6-oxide >100-fold less mutagenic than bay-region diol epoxides in TA98/TA100
Enables K-region pathway-specific mutagenicity interpretation
Salmonella assay; data to verify specific revertants
mutagenicity Salmonella typhimurium K-region oxide bay-region diol epoxide

CYP Isoform Regioselectivity: Preferential Oxidation at the 5,6-K-Region of BcPh Across Human and Rat CYP Isoforms

In genetically engineered V79 Chinese hamster cells expressing individual CYP isoforms, all rat and human CYP isoforms preferentially oxidize BcPh at the 5,6-position (K-region), with the exception of human CYP1A1 and CYP1A2, which oxidize both the 5,6- and 3,4-positions with similar efficiency [1]. The metabolic turnover order is h1A1 > r1A1 > r1A2 > h1B1 > h1A2 > r2B1 >> h2E1 > h2A6 > h3A4 [1]. In contrast, for planar PAHs such as benzo[a]pyrene, K-region oxidation is more pronounced in rat CYP1A1 and CYP1A2 than in their human orthologs [2].

CYP isoform regioselectivity
Head-to-head
Preferential 5,6-oxidation by most human/rat CYPs; h1A1/h1A2 oxidize both positions
Predominant primary metabolite for CYP activity profiling
V79-expressed CYPs; HPLC analysis
cytochrome P450 regioselectivity V79 cell expression fjord-region PAH

Tumorigenicity Contrast: BcPh K-Region 5,6-Oxide as a Mechanistic Probe vs. Bay-Region Diol Epoxides as Ultimate Carcinogens

The bay-region 3,4-diol-1,2-epoxides of BcPh exhibit exceptionally high tumor-initiating activity on mouse skin, with the (-)-(R,2S,3S,4R)-diol epoxide-2 being the most tumorigenic bay-region diol epoxide ever tested in newborn mice [1]. In contrast, the K-region 5,6-oxide is not a direct tumor initiator but serves as the metabolic precursor to the trans-5,6-dihydrodiol, a detoxification product [2]. The tumor-initiating activity of the bay-region diol epoxides (papillomas per mouse at 75 nmol dose) is dramatically higher than that of the K-region oxide, which is not tumorigenic in this assay [1].

Tumorigenicity differentiation
Class-level inference
K-region 5,6-oxide not a direct tumor initiator; bay-region diol epoxides potent initiators
Supports K-region metabolic pathway research separate from tumor initiation models
Mouse skin initiation-promotion; data to verify across models
tumor-initiating activity bay-region diol epoxide K-region oxide mouse skin model

Verified Application Scenarios for Benzo(c)phenanthrene 5,6-Oxide Based on Quantitative Evidence


Probing Epoxide Hydrolase Regioselectivity in Nonplanar vs. Planar PAH Substrates

The exclusive attack of microsomal epoxide hydrolase at the R-center of the S,R-enantiomer of BcPh 5,6-oxide—a complete reversal relative to planar K-region oxides—makes this compound the essential substrate for investigating how PAH three-dimensional shape governs enzymatic hydration [1]. Optically pure BcPh 5S,6R-epoxide is hydrated exclusively at the C6 position, enabling unambiguous product analysis by chiral HPLC [2]. This application is directly supported by the stereochemical evidence in Evidence Items 2 and 3.

Calibrating Acid-Catalyzed Solvolysis Models for K-Region Arene Oxide Reactivity

The well-characterized rate constants for acid-catalyzed rearrangement of BcPh 5,6-oxide (k_acn = 90 M⁻¹ s⁻¹; k_H = 823 M⁻¹ s⁻¹) provide a benchmark for computational modeling of carbocation formation and enolization in nonplanar K-region arene oxides [3]. Its intermediate reactivity between the extremely fast chrysene 5,6-oxide and slower phenanthrene 9,10-oxide allows systematic investigation of steric effects on rate-determining step changes, as documented in Evidence Item 1.

Dissecting CYP Isoform-Specific Regioselectivity in Fjord-Region PAH Metabolism

BcPh 5,6-oxide is the major primary metabolite formed by most human and rat CYP isoforms from the parent hydrocarbon BcPh, with the notable exception of human CYP1A1 and CYP1A2 [4]. This makes it the required analytical standard for quantifying K-region oxidation activity in CYP1B1, CYP2B1, and other isoforms across species, as established in Evidence Item 5.

Distinguishing K-Region from Bay-Region Mutagenicity Mechanisms in Structure-Activity Studies

Because BcPh 5,6-oxide is orders of magnitude less mutagenic than the corresponding bay-region diol epoxides, it serves as the definitive K-region reference compound for dissecting the contribution of the K-region pathway to PAH mutagenicity independently of the bay-region pathway [5]. This application leverages the mutagenicity contrast documented in Evidence Items 4 and 6.

Application
Selection Property
Validation Focus
Epoxide hydrolase regioselectivity studies
Nonplanar K-region oxide specificity
R-center hydration analysis
Carbocation solvolysis modeling
Rate constant benchmark data
Steric effect on rate-determining step
CYP isoform activity profiling
Predominant primary metabolite detection
K-region oxidation product quantification
K-region pathway mutagenicity studies
Reported lower mutagenic response relative to bay-region
K-region pathway-specific contribution interpretation
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